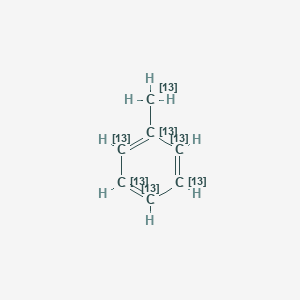

Methylbenzene-13C7

Übersicht

Beschreibung

Methylbenzene-13C7, also known as Toluene-13C7, is a compound with the molecular formula C7H8 . It has a molecular weight of 99.087 g/mol . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the isomeric SMILES string [13CH3][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 . This indicates that the compound consists of a benzene ring (represented by the 1=[13CH][13CH]=[13CH][13CH]=[13CH]1 part of the string) with a methyl group ([13CH3]) attached to it .

Chemical Reactions Analysis

This compound, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The exact reactions that this compound can participate in and the conditions under which these reactions occur would depend on various factors and are not detailed in the search results.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 99.087 g/mol . It has a complexity of 42 and contains 7 heavy atoms . The compound does not have any hydrogen bond donors or acceptors, and it does not have any rotatable bonds . The exact mass and monoisotopic mass of the compound are both 99.08608410 g/mol .

Wissenschaftliche Forschungsanwendungen

Methanol-to-Olefins (MTO) Catalysis

Methylbenzene-13C7 plays a significant role in the methanol-to-olefins (MTO) catalytic process, a critical pathway for synthesizing light olefins like ethylene and propylene from methanol. Studies have shown that co-reacting methylbenzenes with methanol-13C can lead to higher yields of olefins, indicating the potential of this compound to improve the efficiency and selectivity of MTO catalysis. The presence of this compound facilitates detailed mechanistic studies, allowing researchers to trace the conversion pathways and intermediates formed during the reaction, thereby enhancing the understanding of the hydrocarbon pool mechanism within the catalytic process (Sassi et al., 2002).

Reaction Mechanism Elucidation

Isotopic labeling with this compound is a powerful tool for elucidating reaction mechanisms in complex catalytic systems. By incorporating 13C-labeled methylbenzene, researchers can track the fate of carbon atoms through the reaction, providing insights into the formation and conversion of intermediates. This method has been particularly useful in studying the selectivity and reactivity of different methylbenzene intermediates in MTO reactions, highlighting the influence of methyl substitution on product distribution and the role of zeolite catalysts in shaping selectivity (Hereijgers et al., 2009).

Environmental Monitoring and Remediation

In environmental science, this compound can be used to study the degradation pathways of aromatic hydrocarbons in contaminated sites. By tracing the 13C label, researchers can identify specific biodegradation processes and metabolites formed during the remediation of sites contaminated with hydrocarbons. This application is vital for assessing the effectiveness of bioremediation strategies and understanding the fate of pollutants in the environment (Griebler et al., 2004).

Material Science and Catalysis

This compound is also utilized in material science and catalysis research, particularly in studying the interactions between organic molecules and catalyst surfaces. The 13C label provides a non-invasive means to observe how methylbenzene interacts with various catalysts, aiding in the development of new materials with enhanced catalytic properties or selectivity for specific reactions. This research can lead to the innovation of more efficient and sustainable chemical processes (Yanting et al., 2016).

Safety and Hazards

Methylbenzene-13C7 is classified as a dangerous substance . It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, and drowsiness or dizziness . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Relevant Papers

One relevant paper titled “Theoretical Insights on Methylbenzene Side‐Chain Growth in ZSM-5 Zeolites for Methanol-to-Olefin Conversion” was found . This paper provides theoretical insights on the side-chain growth of methylbenzene molecules in ZSM-5 zeolites for methanol-to-olefin conversion .

Wirkmechanismus

Target of Action

Methylbenzene-13C7, also known as Toluene-13C7, is primarily used in research and development It’s known that the central nervous system is a target organ for its parent compound, toluene .

Biochemical Pathways

13c-labeled compounds like this compound are often used in metabolic flux analysis studies to trace the flow of carbon through metabolic pathways . This allows researchers to gain insights into the dynamic biochemical landscape of various biological systems .

Pharmacokinetics

It’s known that toluene, the parent compound, is rapidly absorbed and widely distributed in the body, with a preference for lipid-rich tissues . It’s metabolized in the liver and excreted via the kidneys . This compound might exhibit similar pharmacokinetic properties, but the presence of the 13C isotope could potentially influence these properties.

Result of Action

The parent compound, toluene, is known to have various effects, including central nervous system depression . This compound might have similar effects, but the presence of the 13C isotope could potentially influence these effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool to maintain its stability . Furthermore, exposure to heat, sparks, open flames, or hot surfaces should be avoided due to its flammability . The compound’s action and efficacy could also be influenced by the specific conditions of the biological system in which it’s used.

Eigenschaften

IUPAC Name |

(113C)methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-BNUYUSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746144 | |

| Record name | 1-(~13~C)Methyl(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.087 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-36-4 | |

| Record name | 1-(~13~C)Methyl(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

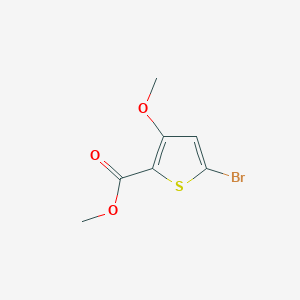

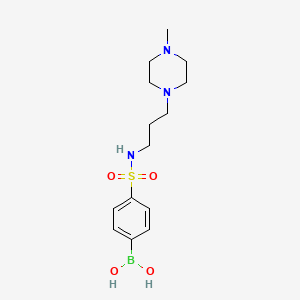

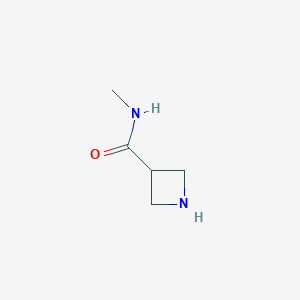

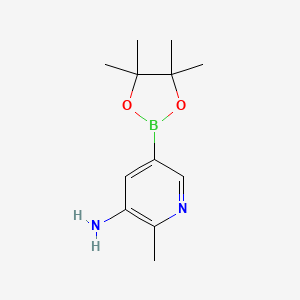

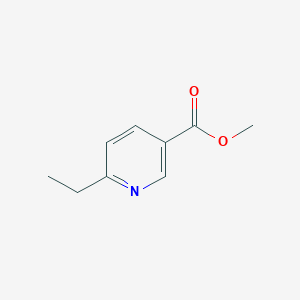

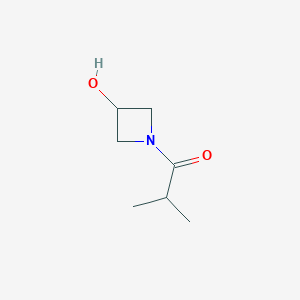

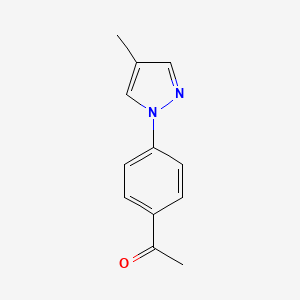

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)

![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)

![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)

![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)